molecular formula C19H20F3N5O B10890243 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-1H-benzimidazol-2-yl)propanamide

3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-1H-benzimidazol-2-yl)propanamide

Cat. No.: B10890243
M. Wt: 391.4 g/mol
InChI Key: YQTWMFWOGMKRPC-UHFFFAOYSA-N
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Description

3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPANAMIDE is a complex organic compound featuring a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPANAMIDE typically involves multi-step organic reactions. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones . The trifluoromethyl group is often introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The benzimidazole moiety can be synthesized through condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPANAMIDE is unique due to its combination of a pyrazole ring with cyclopropyl and trifluoromethyl groups, and a benzimidazole moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H20F3N5O

Molecular Weight

391.4 g/mol

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1-ethylbenzimidazol-2-yl)propanamide

InChI

InChI=1S/C19H20F3N5O/c1-2-26-14-6-4-3-5-13(14)23-18(26)24-17(28)9-10-27-15(12-7-8-12)11-16(25-27)19(20,21)22/h3-6,11-12H,2,7-10H2,1H3,(H,23,24,28)

InChI Key

YQTWMFWOGMKRPC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)CCN3C(=CC(=N3)C(F)(F)F)C4CC4

Origin of Product

United States

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